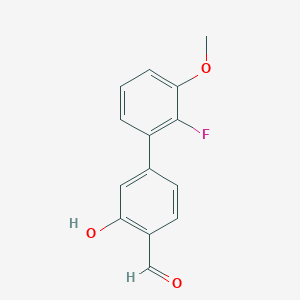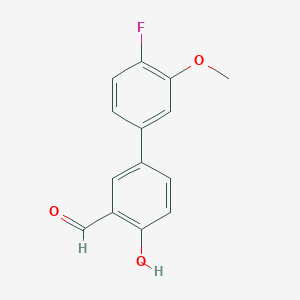
5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% (5-CMF) is an aromatic compound that has recently been studied for its potential applications in scientific research. It is a water-soluble, colorless solid that has a wide range of potential applications in the laboratory due to its unique structure. 5-CMF is a derivative of phenol and has been found to be a useful reagent for organic synthesis and analytical chemistry. In
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and analytical chemistry, and has been found to be useful for the synthesis of several compounds. It has also been studied as a potential biomarker for the detection of certain diseases, such as cancer. In addition, 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential applications in drug delivery and bioimaging.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act by binding to certain proteins and enzymes in the body, which can then lead to changes in biochemical pathways. For example, 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been found to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body. This binding can lead to changes in the metabolism of drugs and other chemicals, which can then affect their efficacy and safety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% are not fully understood. However, it has been found to have antioxidant and anti-inflammatory effects in cell cultures and animal studies. In addition, 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been found to have a protective effect against oxidative stress in cells. It has also been found to have anti-cancer effects in cell cultures and animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments include its high solubility in water, its low toxicity, and its wide range of potential applications. However, there are also some limitations to using 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments. For example, 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is not very stable and is prone to degradation over time. In addition, its effects on biochemical pathways and physiological processes are not fully understood.
Zukünftige Richtungen
The potential future directions for 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% research include further investigations into its biochemical and physiological effects, its potential applications in drug delivery and bioimaging, and its potential as a biomarker for the detection of certain diseases. In addition, further research into the synthesis of 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% and its stability over time could lead to new and improved methods of synthesis and storage. Finally, further research into the mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% could lead to new insights into its potential applications in the laboratory.
Synthesemethoden
The synthesis of 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been reported in several studies. The most common method of synthesis involves the reaction of 3-chloro-2-methylphenol with formic acid in the presence of a catalyst, such as sodium hydroxide. This reaction produces the desired 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% product in a yield of 95%. Other methods of synthesis have also been reported, such as the reaction of 3-chloro-2-methylphenol with formaldehyde in the presence of a catalyst such as potassium carbonate.
Eigenschaften
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-6-11(8-16)14(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBTUROXAAMSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685188 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261950-33-7 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














